![molecular formula C17H19N5O B5578807 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine involves multi-component reactions, offering efficient pathways to generate complex structures. For instance, the synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines and related compounds via one-pot, multi-component processes showcases the efficiency and versatility of these methods in constructing bridgehead bicyclic heterocycles with excellent yields (Adib et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this class is often confirmed through single-crystal X-ray analysis. This technique conclusively confirms the structure, highlighting the arrangement of bridgehead bicyclic 5–6 heterocycles and offering insights into the spatial configuration and bonding patterns of the molecules (Adib et al., 2008).
Chemical Reactions and Properties
Compounds like 2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine undergo various chemical reactions, offering a rich array of chemical properties. For example, reactions with heterocyclic amidines lead to the synthesis of novel azolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, and other derivatives, highlighting the compound's versatility in synthetic chemistry (Elmaati, 2002).
Physical Properties Analysis
The analysis of physical properties, such as solubility, melting point, and stability, is crucial for understanding the compound's behavior under different conditions. For instance, the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers provide valuable insights into the physical properties, including solubility and thermal stability, of related compounds (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are fundamental to understanding and applying these compounds in various fields. Studies such as the domino reaction of pyrazol-5-ol with heterocyclic CH acids demonstrate the complex chemical behavior and potential for creating new molecules through novel synthesis pathways (Erkin & Ramsh, 2014).
Scientific Research Applications
Novel Synthesis Methods
Research has focused on developing novel synthetic methods for heterocyclic compounds, highlighting the versatility of pyrazole and pyridine derivatives in catalysis and material science. For instance, Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid, showcasing the potential of such compounds in creating complex molecular architectures (Rahmani et al., 2018).
Antimicrobial and Insecticidal Potential
Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. This research underscores the importance of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-Inflammatory Applications
A study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of these compounds in cancer treatment and inflammation control (Rahmouni et al., 2016).
Coordination Chemistry and Catalysis
The development of tripod nitrogen donor ligands and their characterization in metal complexes, as explored by Byers et al. (1990), reveals applications in coordination chemistry and catalysis, particularly in the synthesis of complex organometallic structures for catalytic processes (Byers et al., 1990).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) undertook the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives, demonstrating the utility of such compounds in the discovery of new pharmaceutical agents through computational and biological assays (Flefel et al., 2018).
Future Directions
properties
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-11-4-5-16-18-15(10-20(16)7-11)17(23)21-8-14(9-21)22-13(3)6-12(2)19-22/h4-7,10,14H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNDMRYKLJDEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)N3CC(C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine |
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